molecular formula C12H11N3O2S B5701739 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B5701739
M. Wt: 261.30 g/mol
InChI Key: LJXINQVACWICIW-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid typically involves the condensation of 1-phenylethylidenehydrazine with a thiazole derivative. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid include other thiazole derivatives such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-8(9-5-3-2-4-6-9)14-15-12-13-10(7-18-12)11(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXINQVACWICIW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C(=O)O)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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